molecular formula C18H22N4OS B2408714 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone CAS No. 2034420-28-3

2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Cat. No. B2408714
CAS RN: 2034420-28-3
M. Wt: 342.46
InChI Key: HNNOPMMYLBAZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature. In

Scientific Research Applications

Antimicrobial and Antitubercular Applications

The synthesis of pyrimidine-azetidinone analogues has shown significant promise in antimicrobial and antitubercular activities. For example, a series of new pyrimidine-azetidinone compounds have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These compounds have demonstrated potential as a basis for designing further antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Anticancer Properties

Another research direction involves exploring the anticancer properties of similar compounds. For instance, certain anilino-3H-pyrrolo[3,2-f]quinoline derivatives have shown high antiproliferative activity by forming an intercalative complex with DNA and inhibiting DNA topoisomerase II. These mechanisms suggest a potential application in cancer treatment, highlighting the compound's ability to block the cell cycle in the G(2)/M phase and induce probable cell death by apoptosis (L. D. Via et al., 2008).

Synthesis and Evaluation of Antimicrobial Activities

The development of 4-thiazolidinones and 2-azetidinones derivatives from chalcone has also been explored for their antimicrobial activities. These compounds have been synthesized and evaluated against various microbial strains, including Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), and fungal species (Candida albicans, Aspergillus niger). The findings contribute to the development of novel classes of antimicrobial agents (N. Patel & Minesh D. Patel, 2017).

properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-13(2)24-16-6-4-14(5-7-16)10-17(23)22-11-15(12-22)21-18-19-8-3-9-20-18/h3-9,13,15H,10-12H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNOPMMYLBAZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)NC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.